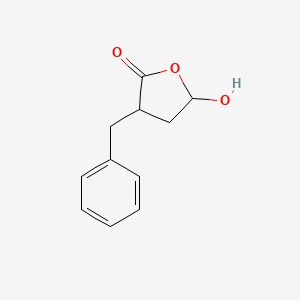
3-Benzyl-5-hydroxyoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-hydroxyoxolan-2-one is an organic compound with the molecular formula C11H12O3 It is a derivative of oxolan-2-one, featuring a benzyl group at the third position and a hydroxyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-hydroxyoxolan-2-one typically involves the reaction of benzyl bromide with 5-hydroxyoxolan-2-one under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-5-hydroxyoxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl ketone or benzyl carboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
3-Benzyl-5-hydroxyoxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-hydroxyoxolan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Hydroxyoxolan-2-one: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
3-Benzyl-5-oxooxolan-2-one: Similar structure but with a ketone group instead of a hydroxyl group, which may alter its reactivity and biological activity.
Uniqueness: 3-Benzyl-5-hydroxyoxolan-2-one is unique due to the presence of both a benzyl group and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
89437-88-7 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-benzyl-5-hydroxyoxolan-2-one |
InChI |
InChI=1S/C11H12O3/c12-10-7-9(11(13)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2 |
InChI Key |
GDCBPTYCEJZHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


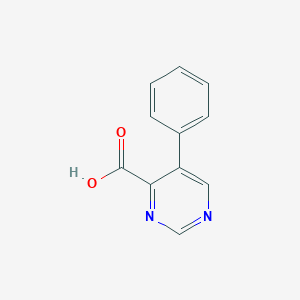

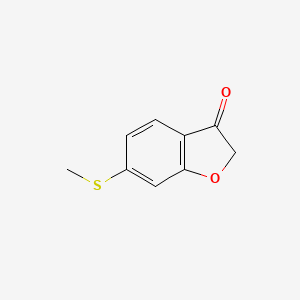
![6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one](/img/structure/B11720632.png)
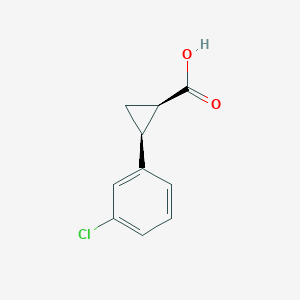
![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)

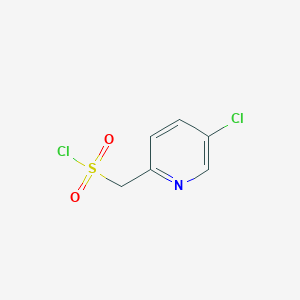
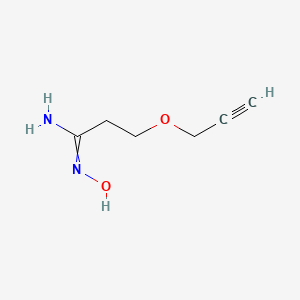
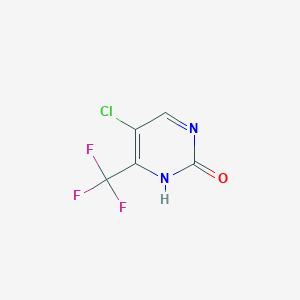
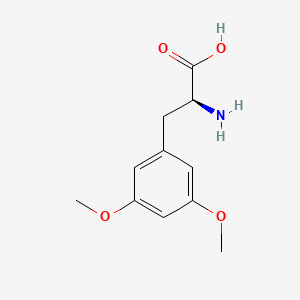


![[5-(4-Fluorophenyl)pyridin-3-yl]boronic acid](/img/structure/B11720685.png)
